

# An In-depth Technical Guide to Potassium Guaiacolsulfonate Hemihydrate: Identification and Analysis

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## Compound of Interest

Compound Name: *Potassium guaiacolsulfonate hemihydrate*

Cat. No.: *B15568438*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **potassium guaiacolsulfonate hemihydrate**, focusing on its chemical identification, analytical methodologies, and mechanism of action. The information is intended to support research, development, and quality control activities involving this active pharmaceutical ingredient.

## Core Identification

**Potassium guaiacolsulfonate hemihydrate** is an expectorant widely used in pharmaceutical formulations to relieve cough and mucus congestion. Accurate identification is critical for regulatory compliance and product efficacy.

There has been some ambiguity in the literature regarding the precise CAS number for this compound. However, the United States Pharmacopeia (USP) monograph authoritatively identifies the hemihydrate form with CAS number 78247-49-1<sup>[1][2][3][4]</sup>. Other CAS numbers may refer to anhydrous forms or mixtures of isomers.

## Chemical and Physical Properties

The fundamental properties of **potassium guaiacolsulfonate hemihydrate** are summarized in the table below, compiled from various chemical suppliers and pharmacopeial information.

Property	Value	Reference(s)
CAS Number	78247-49-1	[1][2][3][4]
Chemical Name	Potassium 4-hydroxy-3-methoxybenzenesulfonate hemihydrate	[1][3]
Synonyms	Sulfogaiacol hemihydrate, Potassium hydroxymethoxybenzenesulfonate hemihydrate	[5]
Molecular Formula	$C_7H_7KO_5S \cdot \frac{1}{2}H_2O$	[1][3]
Molecular Weight	251.30 g/mol	[1][3]
Appearance	White to off-white crystalline powder	[5]
Solubility	Soluble in water; sparingly soluble in ethanol	[5]
Storage	Preserve in well-closed, light-resistant containers at 2-8°C	[1]

## Experimental Protocols for Identification and Assay

A multi-tiered approach involving spectroscopic and chromatographic techniques is recommended for the unambiguous identification and quantification of **potassium guaiacolsulfonate hemihydrate**.

## Pharmacopeial Identification Methods (USP)

The USP monograph outlines several key tests for the identification of this compound[1].

### A: Infrared (IR) Absorption Spectroscopy

- Methodology: The infrared absorption spectrum of a previously dried sample (at 105°C for 18 hours) is recorded.

- **Sample Preparation:** The sample is prepared as a potassium bromide (KBr) dispersion.
- **Acceptance Criteria:** The resulting spectrum should exhibit maxima only at the same wavelengths as that of a USP Potassium Guaiacolsulfonate Reference Standard (RS) prepared in the same manner. The key absorption bands are expected between 7  $\mu\text{m}$  and 13  $\mu\text{m}$ [1].

#### B: Ultraviolet (UV) Absorption Spectroscopy

- **Methodology:** The UV absorbance of a sample solution is measured.
- **Sample Preparation:** A solution is prepared at a concentration of approximately 50  $\mu\text{g}$  per mL as directed in the Assay protocol[1].
- **Acceptance Criteria:** The UV spectrum should show a maximum absorbance at approximately 279 nm, consistent with the USP RS[1].

#### C: Test for Potassium

- **Methodology:** A simple qualitative chemical test is performed.
- **Sample Preparation:** A solution of the substance (1 in 10) is prepared[1].
- **Acceptance Criteria:** The solution should yield a positive test for potassium ions, typically by forming a precipitate with a suitable reagent like sodium tetraphenylboron.

## Assay by UV-Visible Spectrophotometry (USP)

This method is used to determine the purity of the substance.

- **Standard Solution Preparation:** Prepare a solution of USP Potassium Guaiacolsulfonate RS in a medium of pH 7.0 phosphate buffer and water (10:1) with a known concentration of about 50  $\mu\text{g}/\text{mL}$ [1].
- **Sample Solution Preparation:** Accurately weigh about 250 mg of Potassium Guaiacolsulfonate, dissolve in a 500-mL volumetric flask with water, and dilute to volume. Pipette 10.0 mL of this solution into a 100.0 mL volumetric flask and dilute with pH 7.0 phosphate buffer to volume[1].

- Procedure: Concomitantly measure the absorbance of the Sample solution and the Standard solution in 1-cm cells at the wavelength of maximum absorbance (around 279 nm), using a 1 in 10 mixture of water and pH 7.0 phosphate buffer as the blank[1].
- Calculation: The quantity of  $C_7H_7KO_5S$  is calculated based on the ratio of the absorbances of the sample and the standard[1].

## High-Performance Liquid Chromatography (HPLC) Method

HPLC provides a robust and specific method for the simultaneous determination of potassium guaiacolsulfonate and other substances in pharmaceutical products. The following is a summary of a validated method for its determination in a pediatric oral powder[6][7].

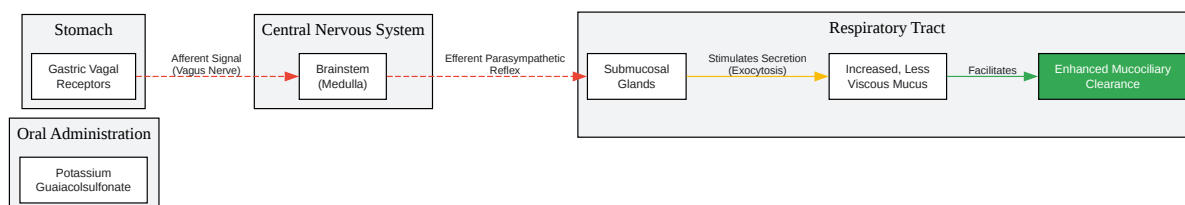
- Instrumentation: A standard HPLC system with a UV detector is used.
- Stationary Phase: An analytical C8 column (e.g., 250 x 4.6 mm, 5  $\mu$ m) is employed[6][7].
- Mobile Phase: A gradient mixture of methanol and 0.02 M tetrabutylammonium sulfate solution[6][7].
  - Gradient Program:
    - 0-7 min: 20% methanol (v/v)
    - 7-12.5 min: Linear gradient from 20% to 50% methanol (v/v)
    - 12.5-15 min: Return to 20% methanol (v/v)[6]
- Flow Rate: 1.0 mL/minute[6][7].
- Column Temperature: 25°C[6].
- Detection Wavelength: 280 nm[6][7].
- Injection Volume: 20  $\mu$ L[6][7].

- Standard/Sample Preparation: Solutions are prepared by dissolving the reference standard or sample powder in a methanol-water mixture (20:80, v/v)[7].

## Mechanism of Action as an Expectorant

Potassium guaiacolsulfonate functions as an expectorant, facilitating the removal of mucus from the respiratory tract[5][8]. Its mechanism, while not fully elucidated at the molecular level, is understood to involve a neuroreflexive pathway.

The primary proposed mechanism is the irritation of gastric vagal receptors following oral administration. This irritation triggers a parasympathetic reflex via the vagus nerve, leading to increased secretion from the submucosal glands in the respiratory tract. This process, known as glandular exocytosis, results in the production of a higher volume of bronchial secretions that are less viscous (thinner)[9][10]. The thinner mucus is more easily cleared from the airways by ciliary action and coughing, thus relieving chest congestion[8][11].

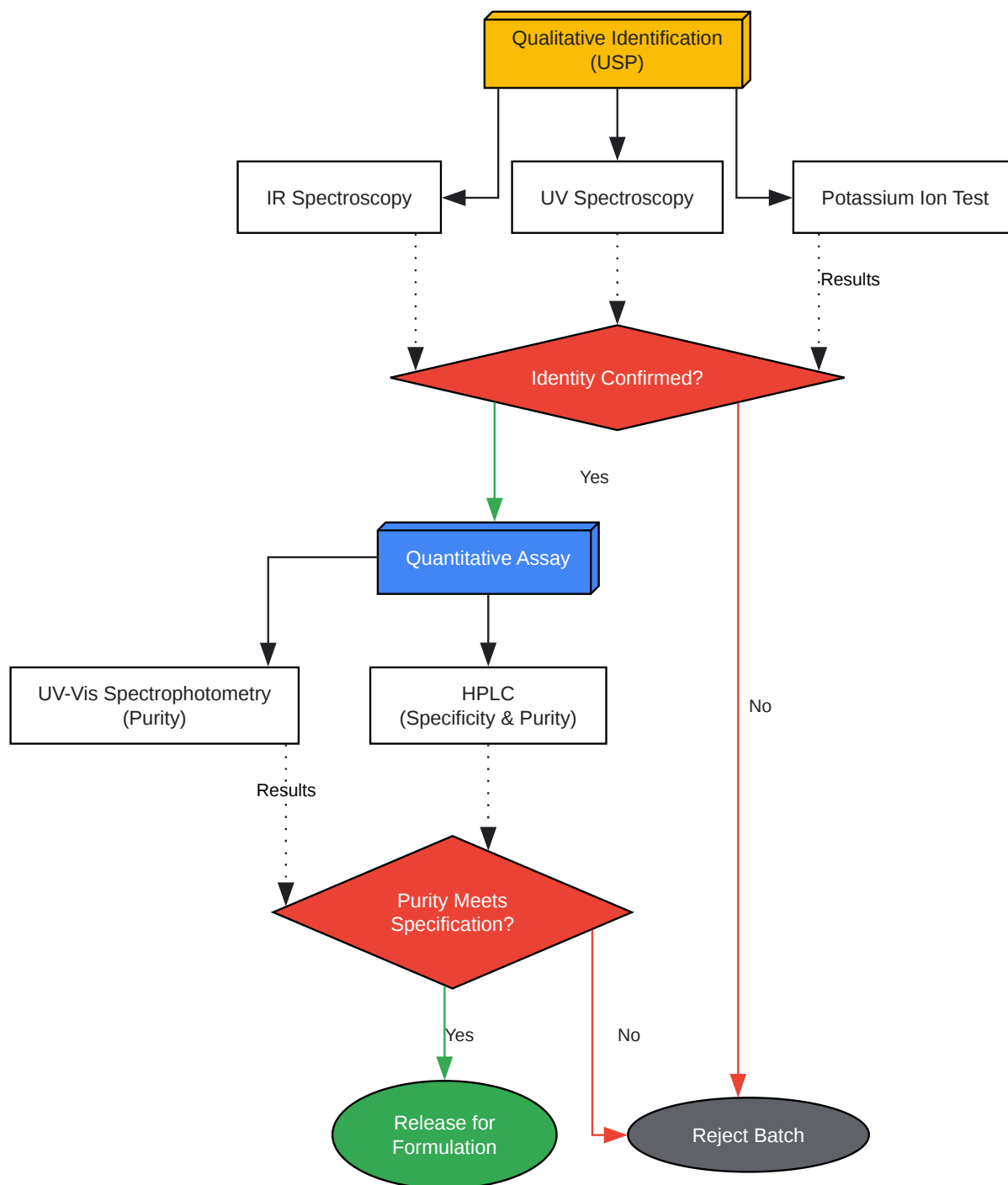


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Caption: Neuroreflexive pathway of potassium guaiacolsulfonate.

## Experimental and Analytical Workflow

A logical workflow for the comprehensive analysis of a potassium guaiacolsulfonate sample, from initial identification to quantitative assay, is crucial for quality control in a drug development setting.



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Caption: Quality control workflow for potassium guaiacolsulfonate.

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